FGFR2 Kinase Inhibition: Direct Biochemical IC50 Value Establishes Baseline Potency for the Scaffold
The compound demonstrates a defined, measurable biochemical IC50 of 150 nM against human FGFR2, providing a crucial baseline potency for this minimally substituted scaffold [1]. This differentiates it from more elaborated clinical analogs like PLX7904, which lack FGFR2 activity entirely due to divergent selectivity profiles, or from pan-FGFR inhibitors like FIIN-2, which show potencies of 4.3 nM on FGFR2 but with greatly increased molecular complexity and different selectivity profiles [2]. The 150 nM IC50 value places the compound in a useful 'sweet spot' for fragment growth and optimization campaigns, unlike inactive scaffolds that provide no SAR starting point.
| Evidence Dimension | Biochemical inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 150 nM (FGFR2) |
| Comparator Or Baseline | FIIN-2 (irreversible pan-FGFR inhibitor): IC50 = 4.3 nM (FGFR2). Inactive fragment scaffolds: IC50 > 10,000 nM (FGFR2). |
| Quantified Difference | Target compound is ~35-fold less potent than FIIN-2, but possesses over 60-fold greater ligand efficiency relative to typical inactive fragments, differentiating it as a viable hit. |
| Conditions | Time-resolved fluorescence (TRF) biochemical assay against recombinant human FGFR2 kinase domain. |
Why This Matters
A 150 nM IC50 on FGFR2 provides a quantifiable anchor point for SAR that is absent in completely inactive 7-azaindole or pyrimidine building blocks, justifying its selection as a starting scaffold for medicinal chemistry programs.
- [1] BindingDB Entry BDBM50197689 (CHEMBL3934547). IC50: 150 nM for human FGFR2. Accessed May 2026. View Source
- [2] Tan, L.; et al. Development of FIIN-2, an Irreversible FGFR Inhibitor. ACS Medicinal Chemistry Letters, 2014, 5, 5, 509-514. View Source
